![molecular formula C21H10O3 B14693847 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione CAS No. 32529-95-6](/img/structure/B14693847.png)
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furan ring and multiple phenyl groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione typically involves a [4+2] cycloaddition reaction. One common method includes the reaction of phencyclone with maleic anhydride in refluxing benzene or toluene. The reaction is usually complete within 20-30 minutes, and the end product is isolated through standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用機序
The mechanism by which 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to fully elucidate these mechanisms.
類似化合物との比較
Similar Compounds
9,13-Diphenyl-9,9a,12a,13-tetrahydro-9,13-methanotriphenyleno[2,3-c]furan-10,12,14-trione: This compound shares a similar core structure but differs in the presence of additional functional groups.
Polysubstituted furans: These compounds have a similar furan ring but vary in the substituents attached to the ring.
Uniqueness
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is unique due to its specific arrangement of phenyl groups and the fused furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
32529-95-6 |
|---|---|
分子式 |
C21H10O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
19-oxahexacyclo[14.5.1.02,15.03,8.09,14.017,21]docosa-1,3,5,7,9,11,13,15,17(21)-nonaene-18,20-dione |
InChI |
InChI=1S/C21H10O3/c22-20-18-14-9-15(19(18)21(23)24-20)17-13-8-4-2-6-11(13)10-5-1-3-7-12(10)16(14)17/h1-8H,9H2 |
InChIキー |
LFCUVOBBXRSXRM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C1C6=C2C(=O)OC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


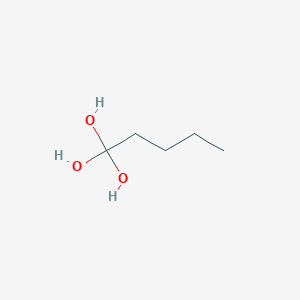
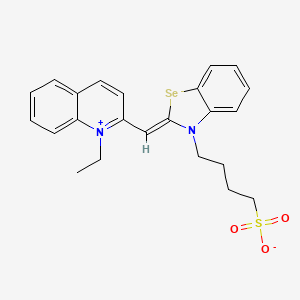
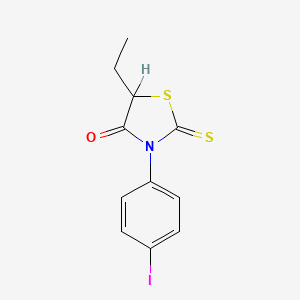
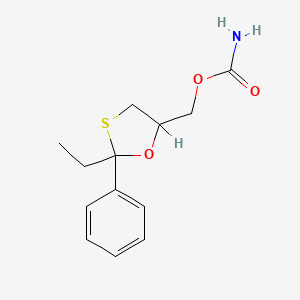
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
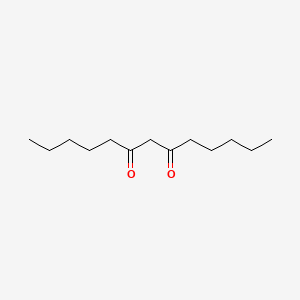
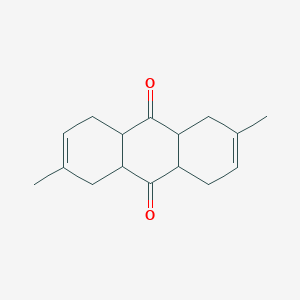
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
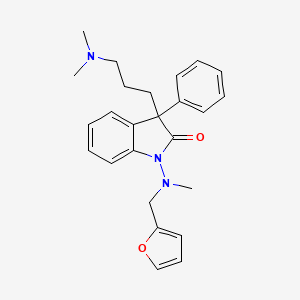
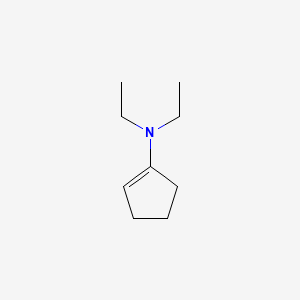
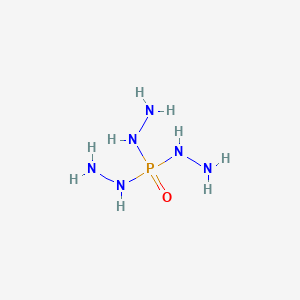
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

